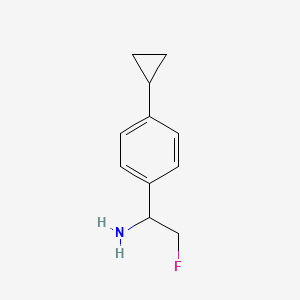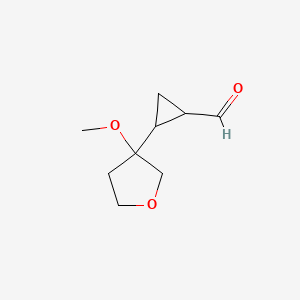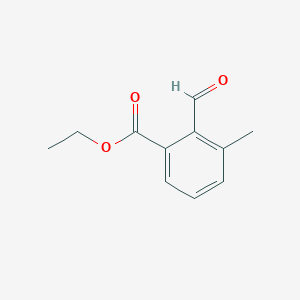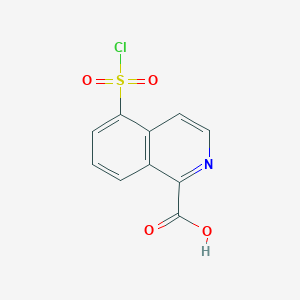![molecular formula C13H27NO B13220124 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an amino group and a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-tert-butylcyclohexylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol: Similar structure with a butanol moiety instead of propanol.
1-[(4-Tert-butylcyclohexyl)amino]ethanol: Similar structure with an ethanol moiety instead of propanol.
Uniqueness
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its tert-butyl group and cyclohexyl ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
1-[(4-tert-butylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-10(15)9-14-12-7-5-11(6-8-12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
InChI-Schlüssel |
MGIWWCSXHLHRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1CCC(CC1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)



![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)


![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)

